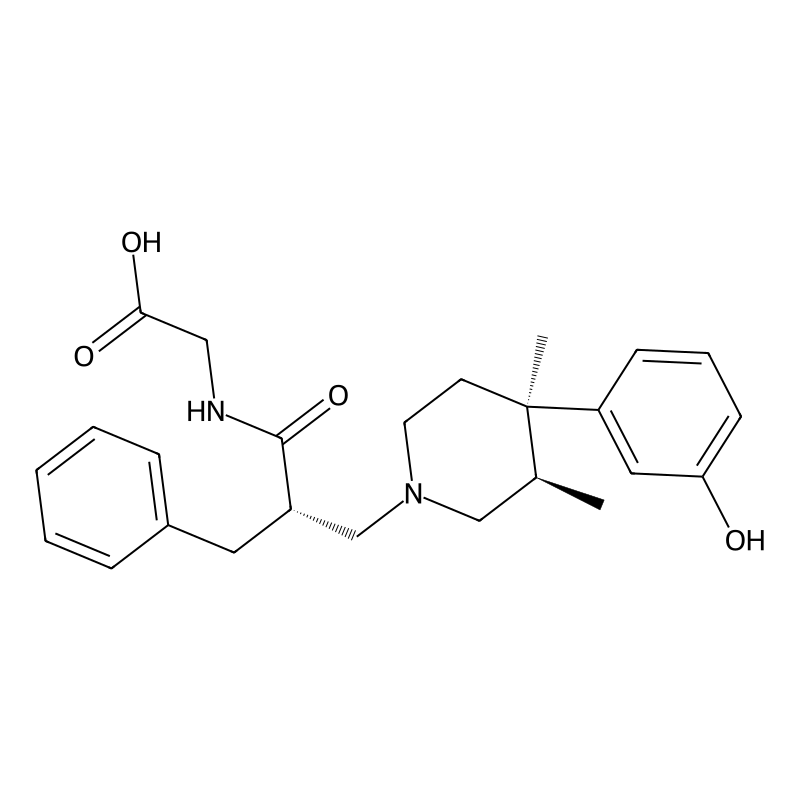

Alvimopan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

White to light beige powder. Solubility: <0.1 mg/mL in water or buffered solutions between pH 3.0 and 9.0; 1 to 5 mg/mL in buffered solutions at pH 1.2, and 10 to 25 mg/mL in aqueous 0.1 N sodium hydroxide. /Alvimpoan dihydrate/

8.34e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Mechanism of Action in POI

The exact mechanism by which Alvimopan works in POI is not fully understood, but research suggests it might involve multiple pathways. One hypothesis is that Alvimopan antagonizes the inhibitory effects of peripheral μ-opioid receptors in the gut, thereby promoting bowel motility PubMed Central article: . This antagonism could lead to faster gastrointestinal recovery after surgery.

Research on Efficacy in POI

Several scientific studies have investigated the effectiveness of Alvimopan in reducing the length of hospital stay (LOS) due to POI. A study published in the journal Surgery found that patients who received Alvimopan after surgery experienced a shorter LOS compared to those who received a placebo PubMed Central article: . This suggests that Alvimopan might be beneficial in promoting faster recovery and reducing healthcare costs associated with POI.

Alvimopan is a peripherally acting mu-opioid receptor antagonist primarily used to accelerate gastrointestinal recovery after bowel surgery. Its chemical formula is , and it has a molecular weight of approximately 460.6 g/mol. Alvimopan is unique in that it selectively binds to mu-opioid receptors in the gastrointestinal tract, counteracting the constipating effects of opioid analgesics without affecting their central analgesic properties .

- Alvimopan acts as a peripherally acting mu-opioid receptor antagonist []. Opioid medications used for pain relief after surgery can slow down bowel movements. Alvimopan binds to mu-opioid receptors in the gut, blocking the action of opioids and promoting bowel motility [, ].

- Importantly, due to its structure, Alvimopan has limited ability to cross the blood-brain barrier, minimizing its effect on pain relief mediated by central nervous system opioid receptors [].

- Alvimopan is generally well-tolerated, but common side effects include abdominal pain, nausea, and vomiting [].

- It can interact with other medications, so it's crucial to inform your doctor about all medications you are taking before starting Alvimopan [].

- No data is publicly available on flammability or reactivity of Alvimopan.

Alvimopan exhibits limited solubility due to its zwitterionic nature, which allows it to carry both positive and negative charges at physiological pH. This property influences its absorption and distribution within the body. The compound primarily undergoes metabolism by intestinal flora, leading to the formation of an active metabolite known as ADL 08-0011, although this metabolite does not significantly contribute to the drug's pharmacological effects .

Alvimopan's primary mechanism of action involves competitive antagonism at mu-opioid receptors located in the gastrointestinal tract. This action helps restore normal motility and secretion in patients who have undergone surgeries that may impair gut function due to opioid use. Clinical studies have shown that alvimopan effectively reduces the time to gastrointestinal recovery post-surgery, thereby facilitating earlier hospital discharge . Common adverse effects reported include nausea, vomiting, and abdominal distention, but serious reactions are rare .

The synthesis of alvimopan involves multiple steps typical for peptide-like compounds. While specific proprietary methods are not publicly detailed, it generally includes:

- Peptide coupling: Formation of peptide bonds between amino acid derivatives.

- Purification: Techniques such as chromatography are employed to isolate the desired compound from by-products.

- Crystallization: To achieve the final pure form suitable for pharmaceutical use.

The synthesis is complex due to the need for precise control over stereochemistry and purity .

Alvimopan is primarily indicated for:

- Postoperative Ileus: It is FDA-approved specifically for accelerating gastrointestinal recovery following bowel resection surgeries with primary anastomosis.

- Opioid-Induced Constipation: Although not officially labeled for this use, studies suggest it may improve bowel function in patients suffering from constipation due to chronic opioid therapy .

Alvimopan shares its therapeutic niche with several other mu-opioid receptor antagonists but is distinguished by its peripheral action and limited central nervous system penetration. Here are some similar compounds:

Alvimopan's uniqueness lies in its specific application for postoperative recovery without reversing central analgesic effects, making it particularly valuable in surgical settings where opioid use is prevalent .

Key Synthetic Routes

The synthesis of Alvimopan has evolved significantly since its initial discovery, with multiple synthetic approaches developed to address challenges in stereochemical control, process efficiency, and industrial scalability. The compound's complex structure, featuring three chiral centers and a substituted piperidine core, has necessitated sophisticated synthetic strategies [1] [2] [3].

Piperidine Core Construction Strategies

The construction of the piperidine core in Alvimopan represents a critical synthetic challenge, given the requirement for precise stereochemical control at the 3R,4R positions. Several distinct approaches have been developed and optimized for this transformation [2] [4] [5].

Carbonate Thermal Elimination Approach

The most significant breakthrough in piperidine core construction came from Werner and colleagues, who developed a stereoselective thermal elimination strategy [2]. This method employs 1,3-dimethyl-4-arylpiperidinol as the starting material, which undergoes selective dehydration through a two-step process. The key innovation involves conversion to an alkyl carbonate derivative followed by cis-thermal elimination at 190°C [2].

The success of this elimination reaction is critically dependent upon the nature of the carbonate alkyl group. Extensive optimization studies revealed that ethyl, isobutyl, and isopropyl carbonates provide optimal results, achieving yields of approximately 90% [2]. The basic nitrogen environment proves essential for the elimination process, with the reaction proceeding through a metalloenamine intermediate formed by deprotonation with n-butyllithium [2].

Alternative Cyclization Strategies

Recent advances in piperidine synthesis have introduced several complementary approaches applicable to Alvimopan preparation. Intramolecular cyclization methods utilizing gold(I) and palladium(II) catalysts have shown promise for six-membered ring formation [4]. These reactions typically proceed via 6-endo-trig cyclization pathways, contrary to Baldwin's rules, due to specific steric constraints in the substrate [4].

Hydrogenation of substituted pyridines represents another viable approach, with yields ranging from 70-90% depending on substrate substitution patterns [4]. This method offers the advantage of retaining existing stereochemistry while providing access to diversely substituted piperidine cores [4].

Ring-closing metathesis (RCM) has emerged as a powerful tool for piperidine construction, particularly when starting from diallyl amine substrates [5]. The reaction proceeds efficiently using Grubbs catalysts and typically favors E-alkene formation in the resulting tetrahydropyridine intermediate [5].

Benzyl Group Incorporation Techniques

The incorporation of the benzyl-containing side chain in Alvimopan synthesis requires careful consideration of regioselectivity and functional group compatibility. Multiple strategies have been developed to address these challenges [6] [7].

Direct Alkylation Methods

The most straightforward approach involves direct alkylation of the piperidine nitrogen with appropriately substituted benzyl electrophiles [1] [8]. Chinese patent CN105037248A describes an optimized procedure using sodium iodide as a catalyst, enabling the reaction to proceed at room temperature rather than under reflux conditions [1]. This modification reduces the probability of elimination side reactions and improves the chiral purity of the final product [1].

The reaction typically employs potassium carbonate as base in dimethylformamide solvent at temperatures ranging from 60-80°C [9]. Benzyl halides serve as the electrophilic partner, with bromides and iodides generally providing superior reactivity compared to chlorides [6].

Advanced Coupling Strategies

Suzuki-Miyaura coupling has been explored for benzyl group incorporation, offering enhanced functional group tolerance [7]. This approach requires pre-functionalization of either the benzyl component as a boronate ester or the piperidine nitrogen as an appropriate electrophile [7].

Reductive amination provides an alternative strategy, particularly when starting from benzaldehyde derivatives [4]. This method employs sodium borohydride or sodium cyanoborohydride as reducing agents and typically proceeds under mild conditions [4].

The Mitsunobu reaction offers unique advantages for cases requiring inversion of stereochemistry during benzyl group installation [7]. However, this approach requires stoichiometric quantities of triphenylphosphine and diisopropyl azodicarboxylate, limiting its industrial applicability [7].

Process Chemistry Innovations

Solvent System Optimization

Solvent selection plays a crucial role in Alvimopan synthesis, affecting both reaction efficiency and environmental sustainability. Systematic optimization studies have identified several key principles governing solvent choice [1] [8] [10] [11].

Reaction Medium Selection

The choice of reaction solvent significantly impacts the solubility of key intermediates and the rate of crucial transformations. Patent CN105037248A demonstrates that acetone provides superior solubility for acetyl-protected piperidine fragments compared to acetonitrile, enabling faster reaction times and reduced side product formation [1]. This represents a significant improvement over earlier methods that required extended reflux periods in acetonitrile [8].

The optimized acetone-based system allows reactions to proceed at ambient temperature (20-25°C) rather than under reflux conditions, reducing energy consumption and minimizing thermal degradation pathways [1]. The improved solubility characteristics also enable the use of stoichiometric excesses of the piperidine component, ensuring complete consumption of the more valuable benzyl electrophile [1].

Hydrolysis Solvent Systems

The final hydrolysis step in Alvimopan synthesis requires careful optimization of the alcohol-water solvent ratio. Studies have shown that ethanol-water mixtures with volume ratios of 4:1 to 6:1 provide optimal conditions for both ester hydrolysis and product crystallization [1] [12]. These conditions enable single-step hydrolysis of both the ester and protecting group functionalities, simplifying the overall process compared to sequential acid-base hydrolysis procedures [8].

At physiological pH, Alvimopan exhibits zwitterionic character, contributing to its low aqueous solubility [13] [10]. This property can be exploited during purification, as the compound crystallizes readily from hydroalcoholic solutions when the pH is adjusted to approximately 6 [1].

Environmental Considerations

Recent process development efforts have focused on replacing environmentally problematic solvents. The substitution of acetonitrile with acetone represents a significant improvement in environmental profile, as acetonitrile is classified as a restricted solvent in many pharmaceutical manufacturing guidelines [14]. Similarly, the elimination of toxic solvents such as dimethylformamide and dioxane has been prioritized in modern synthetic routes [14].

Catalytic Asymmetric Synthesis Approaches

The development of catalytic asymmetric methodologies for Alvimopan synthesis represents an active area of research, driven by the need for more efficient and selective synthetic routes [15] [16] [17].

Asymmetric Catalyst Development

While Alvimopan synthesis currently relies primarily on chiral starting materials or resolution techniques, emerging catalytic asymmetric approaches offer potential advantages in terms of atom economy and step count [15] [16]. Imidodiphosphorimidate (IDPi) catalysts have shown promise for related transformations, enabling highly enantioselective synthesis of β²-amino acids through silylium-based asymmetric counteranion-directed catalysis [15] [16].

These catalysts demonstrate remarkable selectivity (>95% enantiomeric excess) and broad substrate scope, suggesting potential applicability to Alvimopan synthesis [15]. The methodology involves reaction of bis-silyl ketene acetals with silylated aminomethyl ethers, followed by hydrolytic workup to provide free amino acid products [15].

Transition Metal Catalysis

Palladium-catalyzed asymmetric transformations have shown increasing utility in pharmaceutical synthesis [18] [17]. Novel palladium-catalyzed reactions that convert hydrocarbon-derived precursors to chiral boron-containing scaffolds represent emerging opportunities for complex molecule synthesis [18]. These methodologies offer potential applications in the preparation of Alvimopan intermediates, particularly for the construction of chiral carbon centers adjacent to the piperidine ring [18].

The development of chiral ligands specifically designed for pharmaceutical applications continues to expand the toolbox available for asymmetric synthesis [19]. Privileged ligands such as BINAP derivatives have found extensive application in industrial asymmetric catalysis, achieving high selectivities across diverse substrate classes [19].

Organocatalytic Approaches

Metal-free asymmetric catalysis offers advantages in terms of operational simplicity and absence of metal contamination in pharmaceutical products [17] [20]. Organocatalytic approaches to 1,2-diamine synthesis, a structural motif present in Alvimopan, have shown significant recent progress [17]. These methodologies encompass ring-opening of aziridines, hydroamination of allylic amines, and diamination of olefins [17].

The development of new organocatalysts continues to expand the scope of accessible transformations, with particular emphasis on reactions that form multiple stereocenters in a single operation [17] [20]. Such approaches could potentially be applied to late-stage diversification in Alvimopan synthesis, enabling more efficient access to structural analogs [17].

pH-Dependent Solubility Behavior

Alvimopan demonstrates distinct pH-dependent solubility behavior that significantly influences its pharmaceutical properties and bioavailability. The compound exhibits very low aqueous solubility across the physiological pH range, with solubility values less than 0.1 mg/mL in water or buffered solutions between pH 3.0 and 9.0 [1] [2] [3]. This poor solubility in the physiological pH range is primarily attributed to the zwitterionic nature of alvimopan at physiological pH, where the molecule carries both positive and negative charges simultaneously [1] [2] [3] [4].

The solubility profile shows marked improvement under acidic conditions, with enhanced solubility of 1 to 5 mg/mL observed in buffered solutions at pH 1.2 [1] [2] [3]. This increased solubility under acidic conditions suggests protonation of basic nitrogen centers, reducing the zwitterionic character and improving water solubility. Conversely, under highly basic conditions using aqueous 0.1 N sodium hydroxide, alvimopan achieves significantly higher solubility of 10 to 25 mg/mL [1] [2] [3], indicating deprotonation of acidic functional groups and formation of more water-soluble ionic species.

The compound's solubility can be enhanced through the use of co-solvents, as demonstrated by its solubility of approximately 0.25 mg/mL in a 1:3 solution of dimethyl sulfoxide and phosphate-buffered saline at pH 7.2 [5]. In organic solvents, alvimopan shows substantially improved solubility, with approximately 20 mg/mL in dimethyl sulfoxide and 10 mg/mL in dimethyl formamide [5].

Polymorphism and Hydrate Formation

Alvimopan exists in multiple solid-state forms, including anhydrous, monohydrate, and dihydrate crystalline forms, each with distinct physicochemical properties and pharmaceutical relevance [6] [7] [8] [9] [10] [11]. The anhydrous form of alvimopan has the molecular formula C25H32N2O4 with a molecular weight of 424.53 g/mol and CAS number 156053-89-3 [12] [13] [14] [9]. This form represents the base compound structure and exhibits a higher melting point in the range of 210-213°C with an optical rotation of [α]D25 +51.8° (c = 1.0 in DMSO) [15].

The dihydrate form, with molecular formula C25H32N2O4·2H2O and molecular weight of 460.6 g/mol (CAS number 170098-38-1), represents the most commonly used pharmaceutical form [1] [2] [3] [8]. This hydrated form incorporates two water molecules into its crystalline lattice structure, which influences its solubility characteristics and stability profile. The dihydrate form is described as a white to light beige powder and demonstrates enhanced stability with water incorporation [1] [2] [3].

An intermediate monohydrate form (C25H32N2O4·H2O, approximate molecular weight 442.5 g/mol, CAS number 1383577-62-5) has also been documented in patent literature [9] [11]. This form represents an intermediate hydration state between the anhydrous and dihydrate forms, with corresponding intermediate stability characteristics.

The formation of these hydrated forms is significant for pharmaceutical development as it affects drug dissolution, bioavailability, and manufacturing considerations. The crystalline structure of these hydrates can be characterized using powder X-ray diffraction patterns, which serve as fingerprints for polymorphic identification [16]. The ability to form stable hydrates also indicates that moisture control during manufacturing, storage, and handling is critical for maintaining consistent product quality.

Solid-State Characterization

Crystalline Structure Analysis

The crystalline structure of alvimopan has been extensively characterized using multiple analytical techniques, providing comprehensive insights into its molecular arrangement and solid-state properties. X-ray crystallographic analysis has revealed the three-dimensional molecular structure of alvimopan, particularly through its complex with the μ-opioid receptor, which has been deposited in the Protein Data Bank [17]. This structural information demonstrates the specific stereochemical configuration of the molecule, confirming the (2S)-configuration at the α-carbon of the propanoyl chain and the (3R,4R)-configuration of the substituted piperidine ring.

Powder X-ray diffraction serves as the primary technique for polymorphic form identification and crystallinity assessment [16]. The technique provides characteristic diffraction patterns that serve as fingerprints for different crystalline forms of alvimopan, enabling discrimination between anhydrous, monohydrate, and dihydrate forms. The crystalline nature of alvimopan is evidenced by sharp, well-defined diffraction peaks that indicate a high degree of structural order in the solid state.

Differential scanning calorimetry analysis reveals important thermal transition properties, with alvimopan demonstrating a distinct melting point in the range of 210-213°C [15]. This relatively high melting point indicates strong intermolecular interactions within the crystal lattice, consistent with the presence of hydrogen bonding networks involving the hydroxyl group on the phenyl ring, the carboxylic acid functionality, and the piperidine nitrogen. The thermal behavior provides insights into the stability of different polymorphic forms and their potential interconversion under various temperature conditions.

Nuclear magnetic resonance spectroscopy and mass spectrometry provide complementary structural confirmation, with the molecular weight of 424.53 g/mol for the anhydrous form being consistently confirmed across multiple analytical platforms [5] [18]. The stereochemical integrity is maintained during crystallization processes, as evidenced by the consistent optical rotation values and the absence of racemization products in analytical assessments.

Hygroscopicity Assessment

Hygroscopicity assessment of alvimopan reveals its propensity to interact with atmospheric moisture, forming stable hydrated crystalline forms under appropriate humidity conditions [6] [7] [8] [9] [10] [11]. The compound demonstrates the ability to incorporate water molecules into its crystalline lattice, forming both monohydrate and dihydrate structures depending on the environmental conditions and crystallization parameters.

The formation of stable hydrates indicates that alvimopan possesses moderate hygroscopic properties, though specific critical relative humidity values and deliquescence points have not been extensively documented in the available literature. The hygroscopic behavior is particularly relevant for pharmaceutical manufacturing and storage, as moisture uptake can influence the physical form, dissolution characteristics, and chemical stability of the drug substance.

Dynamic vapor sorption analysis would typically be employed to quantify the moisture uptake behavior as a function of relative humidity, providing critical data for establishing appropriate storage conditions and packaging requirements. Thermogravimetric analysis can complement these studies by measuring moisture content and thermal dehydration profiles [19] [20], which are essential for understanding the stability of different hydrated forms under various temperature and humidity conditions.

The ability to form stable hydrates also suggests that moisture control during pharmaceutical processing is critical for maintaining consistent product quality. The crystalline forms demonstrate stability with water incorporation, but careful monitoring of environmental conditions during manufacturing, packaging, and storage is necessary to prevent uncontrolled hydrate formation or conversion between different solid-state forms.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Related CAS

1383577-62-5 (monohydrate salt/solvate)

Drug Indication

FDA Label

Therapeutic Uses

Entereg is indicated to accelerate the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis. /Included in US product label/

Although alvimopan has been studied for the management of postoperative ileus in women undergoing total abdominal hysterectomy under general anesthesia, efficacy of the drug for this indication has not been established to date. /NOT included in US product label/

/EXPL/ Our objective was to investigate the efficacy and safety of alvimopan, a peripherally acting mu-opioid receptor (PAM-OR) antagonist, in subjects with non-cancer pain and opioid-induced bowel dysfunction (OBD), and to identify at least one treatment regimen that improves OBD. Following a 2-week baseline period, 522 subjects reporting <3 spontaneous bowel movements (SBMs)/week (with >or= 25% accompanied by a sensation of incomplete evacuation, straining, or lumpy hard stools), requiring analgesia equivalent to >or= 30 mg oral morphine/day were randomized to alvimopan 0.5 mg twice daily (BID), 1mg once daily (QD), 1 mg BID, or placebo for 6 weeks. Compared with placebo, there was a statistically and clinically significant increase in mean weekly SBM frequency over the initial 3 weeks of treatment (primary endpoint) with alvimopan 0.5 mg BID (+1.71 mean SBMs/week), alvimopan 1mg QD (+1.64) and alvimopan 1 mg BID (+2.52); P<0.001 for all comparisons. Increased SBM frequency and additional treatment effects, including improvements in symptoms such as straining, stool consistency, incomplete evacuation, abdominal bloating/discomfort, and decreased appetite, were sustained over 6 weeks. The most frequently reported adverse events were abdominal pain, nausea, and diarrhea, occurring more frequently in the higher dosage groups. The alvimopan 0.5 mg BID regimen demonstrated the best benefit-to-risk profile for managing OBD with alvimopan in this study population, with a side effect profile similar to that of placebo. There was no evidence of opioid analgesia antagonism. Competitive peripheral antagonism of opioids with alvimopan can restore GI function and relieve OBD without compromising analgesia.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A06 - Drugs for constipation

A06A - Drugs for constipation

A06AH - Peripheral opioid receptor antagonists

A06AH02 - Alvimopan

Mechanism of Action

Alvimopan is a selective antagonist of the cloned human mu-opioid receptor with a Ki of 0.4 nM (0.2 ng/mL) and no measurable opioid-agonist effects in standard pharmacologic assays. The dissociation of (3)H-alvimopan from the human mu-opioid receptor is slower than that of other opioid ligands, consistent with its higher affinity for the receptor. At concentrations of 1 to 10 uM, alvimopan demonstrated no activity at any of over 70 non-opioid receptors, enzymes, and ion channels.

Following oral administration, alvimopan antagonizes the peripheral effects of opioids on gastrointestinal motility and secretion by competitively binding to gastrointestinal tract mu-opioid receptors. The antagonism produced by alvimopan at opioid receptors is evident in isolated guinea pig ileum preparations where alvimopan competitively antagonizes the effects of morphine on contractility. Alvimopan achieves this selective gastrointestinal opioid antagonism without reversing the central analgesic effects of mu-opioid agonists.

This study characterized the pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, its metabolite, ADL 08-0011, and methylnaltrexone. The activities of the compounds were investigated with respect to human or guinea pig opioid receptor binding and function in recombinant cell lines and mechanical responsiveness of the guinea pig ileum. Alvimopan and ADL 08-0011 had higher binding affinity than methylnaltrexone at human mu opioid receptors (pK (i) values of 9.6, 9.6, and 8.0, respectively). The compounds had different selectivities for the mu receptor over human delta and guinea pig kappa opioid receptors. ADL 08-0011 had the highest mu receptor selectivity. With respect to their mu opioid receptor functional activity ([(35)S]GTPgammaS incorporation), methylnaltrexone had a positive intrinsic activity, consistent with partial agonism, unlike alvimopan and ADL 08-0011, which had negative intrinsic activities. Alvimopan, ADL 08-0011, and methylnaltrexone antagonized inhibitory responses mediated by the mu opioid agonist, endomorphin-1 (pA (2) values of 9.6, 9.4, and 7.6, respectively) and by U69593, a kappa opioid agonist (pA (2) values of 8.4, 7.2, and 6.7, respectively). In morphine-naive guinea pig ileum, methylnaltrexone reduced, while alvimopan and ADL 08-0011 increased, the amplitude of electrically evoked contractions and spontaneous mechanical activity. In tissue from morphine-dependent animals, alvimopan and ADL 08-0011 increased spontaneous activity to a greater degree than methylnaltrexone. The data suggested that alvimopan-induced contractions resulted predominantly from an interaction with kappa opioid receptors. It is concluded that alvimopan, ADL 08-0011, and methylnaltrexone differ in their in vitro pharmacological properties, particularly with respect to opioid receptor subtype selectivity and intrinsic activity.

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Biliary secretion was considered the primary pathway for alvimopan elimination. Unabsorbed drug and unchanged alvimopan resulting from biliary excretion were then hydrolyzed to its ‘metabolite’ by gut microflora. Feces (via biliary excretion) & urine (35%)

30±10 L

402 ± 89 mL/min

Following oral administration of Entereg capsules in healthy volunteers, plasma alvimopan concentration peaked at approximately 2 hours postdose. No significant accumulation in alvimopan concentration was observed following twice daily (BID) dosing. The mean peak plasma concentration was 10.98 (+ or - 6.43) ng/mL and mean AUC0-12hr was 40.2 (+ or - 22.5) ng hr/mL after dosing of alvimopan at 12 mg BID for 5 days. The absolute bioavailability was estimated to be 6% (range, 1% to 19%). Plasma concentrations of alvimopan increased approximately proportionally with increasing doses between 6 and 18 mg, but less than proportionally from 18 to 24 mg.

Alvimopan and its metabolite are distributed into milk in rats; it is unknown whether the drug or its metabolite is distributed into human milk.

The steady state volume of distribution of alvimopan was estimated to be 30 + or - 10 L. Plasma protein binding of alvimopan and its metabolite was independent of concentration over ranges observed clinically and averaged 80% and 94%, respectively. Both alvimopan and the metabolite were bound to albumin and not to alpha-1 acid glycoprotein.

The average plasma clearance for alvimopan was 402 (+ or - 89) mL/min. Renal excretion accounted for approximately 35% of total clearance. There was no evidence that hepatic metabolism was a significant route for alvimopan elimination. Biliary secretion was considered the primary pathway for alvimopan elimination. Unabsorbed drug and unchanged alvimopan resulting from biliary excretion were then hydrolyzed to its metabolite by gut microflora. The metabolite was eliminated in the feces and in the urine as unchanged metabolite, the glucuronide conjugate of the metabolite, and other minor metabolites.

... The population pharmacokinetics of orally administered alvimopan and its primary metabolite in healthy subjects/special populations, and surgical patients at risk for ileus /was characterized/. Models were consistent with known physiology/pharmacology. Alvimopan's model had two compartments with first-order elimination. Metabolite was modeled with a catenary chain and lag for alvimopan's metabolism within the gut followed by absorption, one systemic compartment with first-order elimination. Weight, gender, and renal function did not affect alvimopan or metabolite. Steady-state alvimopan and metabolite concentrations were 87 and 40% higher, respectively, in patients. Alvimopan concentrations were 35% higher in the elderly, but were not affected by race, acid blockers, or antibiotics. Metabolite concentrations were 43 and 82% lower in African Americans and Hispanics, respectively, compared to Caucasians, 49% lower with acid blockers and 81% lower with preoperative antibiotics. Although alvimopan's pharmacokinetics was described with a traditional model, its metabolite required a novel model accommodating gut metabolism.

Metabolism Metabolites

... There was no evidence that hepatic metabolism was a significant route for alvimopan elimination. ... Unabsorbed drug and unchanged alvimopan resulting from biliary excretion were then hydrolyzed to its metabolite by gut microflora. The metabolite was eliminated in the feces and in the urine as unchanged metabolite, the glucuronide conjugate of the metabolite, and other minor metabolites.

Following oral administration of alvimopan, an amide hydrolysis compound is present in the systemic circulation, which is considered a product exclusively of intestinal flora metabolism. This compound is referred to as the metabolite. It is also a mu-opioid receptor antagonist with a Ki of 0.8 nM (0.3 ng/mL). ... There was a delay in the appearance of the metabolite, which had a median Tmax of 36 hours following administration of a single dose of alvimopan. Concentrations of the metabolite were highly variable between subjects and within a subject. The metabolite accumulated after multiple doses of ENTEREG. The mean Cmax for the metabolite after alvimopan 12 mg twice daily for 5 days was 35.73 + or - 35.29 ng/mL.

Associated Chemicals

Wikipedia

Drug Warnings

A numerically higher incidence of myocardial infarction was reported in patients receiving alvimopan 0.5 mg twice daily compared with placebo in a 12-month clinical study evaluating long-term use of the drug for management of opiate-induced bowel dysfunction in patients with chronic pain; a majority of events occurred 1 - 4 months after initiation of therapy. Similar results have not been observed in patients receiving short-term alvimopan therapy (12 mg twice daily for 7 days or less) following bowel resection. A causal relationship between myocardial infarction and alvimopan has not been established. Because of an increased risk of ischemic cardiac events with long-term therapy, alvimopan is available only to hospitals through a restricted distribution program (EASE program).

Use of alvimopan in patients undergoing surgical correction of complete bowel obstruction is not recommended.

Increased variability in alvimopan pharmacokinetics has been observed in patients with active or quiescent Crohn's disease; exposure to the drug generally was twofold higher in patients with quiescent disease compared with healthy individuals or patients with active disease. Concentrations of alvimopan's metabolite were lower in patients with Crohn's disease. However, the manufacturer states that dosage adjustments are not necessary.

For more Drug Warnings (Complete) data for ALVIMOPAN (12 total), please visit the HSDB record page.

Biological Half Life

The mean terminal phase half-life of alvimopan after multiple oral doses of Entereg ranged from 10 to 17 hours. The terminal half-life of the metabolite ranged 10 to 18 hours.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Storage Conditions

Dates

2: Keller DS, Flores-Gonzalez JR, Ibarra S, Mahmood A, Haas EM. Is there value in alvimopan in minimally invasive colorectal surgery? Am J Surg. 2016 May 10. pii: S0002-9610(16)30211-2. doi: 10.1016/j.amjsurg.2016.02.016. [Epub ahead of print] PubMed PMID: 27262754.

3: Kehlet H. Alvimopan in Enhanced Recovery Colorectal Surgery? Ann Surg. 2016 May 26. [Epub ahead of print] PubMed PMID: 27232255.

4: Colorectal Writing Group for the SCOAP-CERTAIN Collaborative, Ehlers AP, Simianu VV, Bastawrous AL, Billingham RP, Davidson GH, Fichera A, Florence MG, Menon R, Thirlby RC, Flum DR, Farjah F. Alvimopan Use, Outcomes, and Costs: A Report from the Surgical Care and Outcomes Assessment Program Comparative Effectiveness Research Translation Network Collaborative. J Am Coll Surg. 2016 May;222(5):870-7. doi: 10.1016/j.jamcollsurg.2016.01.051. Epub 2016 Feb 5. PubMed PMID: 27113517; PubMed Central PMCID: PMC4848460.

5: Shah KN, Waryasz G, DePasse JM, Daniels AH. Prevention of Paralytic Ileus Utilizing Alvimopan Following Spine Surgery. Orthop Rev (Pavia). 2015 Sep 28;7(3):6087. doi: 10.4081/or.2015.6087. eCollection 2015 Sep 28. PubMed PMID: 26605031; PubMed Central PMCID: PMC4592934.

6: Cui Y, Chen H, Qi L, Zu X, Li Y. Effect of alvimopan on accelerates gastrointestinal recovery after radical cystectomy: A systematic review and meta-analysis. Int J Surg. 2016 Jan;25:1-6. doi: 10.1016/j.ijsu.2015.11.013. Epub 2015 Nov 18. Review. PubMed PMID: 26596716.

7: Adam MA, Lee LM, Kim J, Shenoi M, Mallipeddi M, Aziz H, Stinnett S, Sun Z, Mantyh CR, Thacker JK. Alvimopan Provides Additional Improvement in Outcomes and Cost Savings in Enhanced Recovery Colorectal Surgery. Ann Surg. 2016 Jul;264(1):141-6. doi: 10.1097/SLA.0000000000001428. PubMed PMID: 26501697.

8: Brady JT, Dosokey EM, Crawshaw BP, Steele SR, Delaney CP. The use of alvimopan for postoperative ileus in small and large bowel resections. Expert Rev Gastroenterol Hepatol. 2015;9(11):1351-8. doi: 10.1586/17474124.2015.1095637. Epub 2015 Oct 21. PubMed PMID: 26488223.

9: Nguyen DL, Maithel S, Nguyen ET, Bechtold ML. Does alvimopan enhance return of bowel function in laparoscopic gastrointestinal surgery? A meta-analysis. Ann Gastroenterol. 2015 Oct-Dec;28(4):475-80. PubMed PMID: 26423597; PubMed Central PMCID: PMC4585395.

10: Earnshaw SR, Kauf TL, McDade C, Potashman MH, Pauyo C, Reese ES, Senagore A. Economic Impact of Alvimopan Considering Varying Definitions of Postoperative Ileus. J Am Coll Surg. 2015 Nov;221(5):941-50. doi: 10.1016/j.jamcollsurg.2015.08.004. Epub 2015 Aug 15. PubMed PMID: 26353904.

11: Berger NG, Ridolfi TJ, Ludwig KA. Delayed gastrointestinal recovery after abdominal operation - role of alvimopan. Clin Exp Gastroenterol. 2015 Aug 5;8:231-5. doi: 10.2147/CEG.S64029. eCollection 2015. Review. PubMed PMID: 26346889; PubMed Central PMCID: PMC4531031.

12: Manger JP, Nelson M, Blanchard S, Helo S, Conaway M, Krupski TL. Alvimopan: A cost-effective tool to decrease cystectomy length of stay. Cent European J Urol. 2014;67(4):335-41. doi: 10.5173/ceju.2014.04.art4. Epub 2014 Dec 5. PubMed PMID: 25667750; PubMed Central PMCID: PMC4310883.

13: McRae WH 3rd, Simpson-Camp L, Hammen PF, Al-Sayegh HK. The use of alvimopan in patients receiving epidural analgesia after large bowel resection. Am Surg. 2015 Feb;81(2):212-6. PubMed PMID: 25642887.

14: Simorov A, Thompson J, Oleynikov D. Alvimopan reduces length of stay and costs in patients undergoing segmental colonic resections: results from multicenter national administrative database. Am J Surg. 2014 Dec;208(6):919-25; discussion 925. doi: 10.1016/j.amjsurg.2014.08.011. Epub 2014 Sep 22. PubMed PMID: 25440479.

15: Lee CT. Reply to Santosh Kumar and Aditya Prakash Sharma's letter to the editor re: Cheryl T. Lee, Sam S. Chang, Ashish M. Kamat, et al. Alvimopan accelerates gastrointestinal recovery after radical cystectomy: a multicenter randomized placebo-controlled trial. Eur Urol 2014;66:265-72. Eur Urol. 2015 Feb;67(2):e30-1. doi: 10.1016/j.eururo.2014.09.051. Epub 2014 Oct 7. PubMed PMID: 25304758.

16: Kumar S, Sharma AP. Re: Cheryl T. Lee, Sam S. Chang, Ashish M. Kamat, et al. Alvimopan accelerates gastrointestinal recovery after radical cystectomy: a multicenter randomized placebo-controlled trial. Eur urol 2014;66:265-72. Eur Urol. 2015 Feb;67(2):e29. doi: 10.1016/j.eururo.2014.09.050. Epub 2014 Oct 3. PubMed PMID: 25288191.

17: Tobis S, Heinlen JE, Ruel N, Lau C, Kawachi M, Wilson T, Chan K. Effect of alvimopan on return of bowel function after robot-assisted radical cystectomy. J Laparoendosc Adv Surg Tech A. 2014 Oct;24(10):693-7. doi: 10.1089/lap.2014.0170. Epub 2014 Sep 2. PubMed PMID: 25180566.

18: Rodriguez RW. Off-label uses of alvimopan and methylnaltrexone. Am J Health Syst Pharm. 2014 Sep 1;71(17):1450-5. doi: 10.2146/ajhp130632. PubMed PMID: 25147168.

19: Vora A, Marchalik D, Nissim H, Kowalczyk K, Bandi G, McGeagh K, Lynch J, Venkatesan K, Ghasemian R, Hwang J, Hwang MV. Multi-institutional outcomes and cost effectiveness of using alvimopan to lower gastrointestinal morbidity after cystectomy and urinary diversion. Can J Urol. 2014 Apr;21(2):7222-7. PubMed PMID: 24775576.

20: Clyne M. Bladder cancer: faster recovery after radical cystectomy with alvimopan. Nat Rev Urol. 2014 Apr;11(4):186. doi: 10.1038/nrurol.2014.67. Epub 2014 Mar 18. PubMed PMID: 24637421.